(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol
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Overview
Description
(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol: is an organic compound that belongs to the class of secondary alcohols It features a phenyl group and a pyridin-2-yl group attached to a central ethan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl and pyridin-2-yl precursors.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with a pyridin-2-yl ketone under anhydrous conditions to form the corresponding alcohol.
Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and yield the final this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the hydrogenation process.
Purification: The product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl or pyridin-2-yl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (1S)-1-phenyl-2-(pyridin-2-yl)ethanone.
Reduction: Formation of (1S)-1-phenyl-2-(pyridin-2-yl)ethane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-phenyl-2-(pyridin-2-yl)ethanone: The oxidized form of the compound.
1-phenyl-2-(pyridin-2-yl)ethane: The reduced form of the compound.
Uniqueness
(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other related compounds. Its combination of phenyl and pyridin-2-yl groups also provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
(1S)-1-phenyl-2-pyridin-2-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVKVVBMSCQGAS-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135384-53-1 |
Source
|
Record name | (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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